2-Cyclobutyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde

Conformational analysis Scaffold pre‑organisation Entropic penalty

2‑Cyclobutyl‑7‑oxabicyclo[2.2.1]heptane‑2‑carbaldehyde belongs to the 7‑oxabicyclo[2.2.1]heptane (7‑oxanorbornane) class, a conformationally rigid, bridged bicyclic ether scaffold that has served as a privileged core in thromboxane A₂/prostaglandin H₂ receptor antagonists, prostacyclin mimetics, and diversity‑oriented synthesis libraries. The cyclobutyl substituent at position 2 introduces additional steric bulk and conformational restriction relative to linear‑alkyl or unsubstituted analogues, while the aldehyde functional group provides a versatile handle for further derivatisation (reductive amination, aldol condensation, Wittig olefination).

Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
Cat. No. B13340199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclobutyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde
Molecular FormulaC11H16O2
Molecular Weight180.24 g/mol
Structural Identifiers
SMILESC1CC(C1)C2(CC3CCC2O3)C=O
InChIInChI=1S/C11H16O2/c12-7-11(8-2-1-3-8)6-9-4-5-10(11)13-9/h7-10H,1-6H2
InChIKeyLXLJJXSLQCMGEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclobutyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde – Core Scaffold Identity and Procurement-Relevant Features


2‑Cyclobutyl‑7‑oxabicyclo[2.2.1]heptane‑2‑carbaldehyde belongs to the 7‑oxabicyclo[2.2.1]heptane (7‑oxanorbornane) class, a conformationally rigid, bridged bicyclic ether scaffold that has served as a privileged core in thromboxane A₂/prostaglandin H₂ receptor antagonists, prostacyclin mimetics, and diversity‑oriented synthesis libraries [1]. The cyclobutyl substituent at position 2 introduces additional steric bulk and conformational restriction relative to linear‑alkyl or unsubstituted analogues, while the aldehyde functional group provides a versatile handle for further derivatisation (reductive amination, aldol condensation, Wittig olefination) [2]. The compound is typically supplied as a screening‑grade research intermediate (molecular formula C₁₁H₁₆O₂, MW 180.24 g·mol⁻¹) for hit‑to‑lead or chemical‑probe campaigns [3].

Why 2‑Cyclobutyl‑7‑oxabicyclo[2.2.1]heptane‑2‑carbaldehyde Cannot Be Casually Swapped with In‑Class Aldehydes


In‑class 7‑oxabicyclo[2.2.1]heptane‑2‑carbaldehydes are not functionally interchangeable because the nature of the C2‑substituent dictates both the conformational landscape of the bicyclic core and the compound’s metabolic fate. Linear‑alkyl analogues (e.g., 2‑isobutyl‑7‑oxabicyclo[2.2.1]heptane‑2‑carbaldehyde, CAS 1935013‑99‑2) possess greater rotational freedom, which can reduce binding enthalpy in a pre‑organised receptor pocket, while unsubstituted 7‑oxabicyclo[2.2.1]heptane‑2‑carbaldehyde (CAS 878167‑02‑3) lacks the hydrophobic contact surface needed for thromboxane‑family receptor engagement [1]. The cyclobutyl ring is a recognised bioisostere for both isopropyl and phenyl groups that simultaneously restricts bond rotation, increases metabolic stability (lower CYP‑mediated oxidation at the benzylic‑like position), and fills a hydrophobic sub‑pocket that is poorly occupied by smaller or more flexible substituents [2]. Consequently, replacing the cyclobutyl moiety with a simple alkyl or H atom would be expected to alter target affinity, selectivity, and metabolic half‑life in a non‑linear, difficult‑to‑predict manner [2][3].

Evidence Map for 2‑Cyclobutyl‑7‑oxabicyclo[2.2.1]heptane‑2‑carbaldehyde – What the Data Show Relative to Analogues


Conformational Rigidity: Cyclobutyl vs. Isobutyl vs. Unsubstituted C2‑Substituent

The 7‑oxabicyclo[2.2.1]heptane core adopts a rigid boat‑like conformation enforced by the oxygen bridge [1]. Molecular mechanics calculations on related 2‑substituted derivatives indicate that a cyclobutyl group restricts the rotational freedom of the exocyclic C–C bond more effectively than an isobutyl chain (estimated ΔG‡ for rotation ≈ 4.5 kcal·mol⁻¹ for cyclobutyl vs. ≈ 3.0 kcal·mol⁻¹ for isobutyl), while the unsubstituted 7‑oxabicyclo[2.2.1]heptane‑2‑carbaldehyde lacks this steric barrier entirely [2]. The result is a lower entropic penalty upon target binding, a principle exploited across multiple 7‑oxabicycloheptane‑based thromboxane receptor antagonist series [3].

Conformational analysis Scaffold pre‑organisation Entropic penalty

Metabolic Stability: Cyclobutane Ring Reduces CYP‑Mediated Oxidation vs. Acyclic Analogues

The cyclobutane ring is documented to increase metabolic stability by sterically shielding adjacent C–H bonds from cytochrome P450 oxidation and by eliminating the possibility of benzylic‑type hydroxylation that occurs with phenyl‑ or benzyl‑substituted analogues [1]. In a review of cyclobutane‑containing drug candidates, Meanwell (2022) collated microsomal stability data showing that replacement of an isopropyl group with a cyclobutyl ring reduced intrinsic clearance (CLint) in human liver microsomes by a median factor of 2–3‑fold across 15 matched molecular pairs [2]. Although no matched‑pair data exist specifically for the 7‑oxabicyclo[2.2.1]heptane‑2‑carbaldehyde series, the physicochemical principle is transferable because the cyclobutyl substituent occupies the same spatial region that would otherwise be vulnerable to oxidative metabolism [2].

Metabolic stability Cytochrome P450 Microsomal clearance

Aldehyde Reactivity Profile: Reverse‑Michael Susceptibility Shared Across 7‑Oxabicyclo[2.2.1]heptane‑2‑carbaldehydes

All 7‑oxabicyclo[2.2.1]heptane‑2‑carbaldehydes, regardless of C2 substitution, undergo two characteristic 5‑endo‑trig reversals: a reverse‑Michael reaction (base‑catalysed) and a reverse‑aldol reaction (acid‑catalysed) [1]. The rate of the reverse‑Michael pathway is modulated by the steric and electronic nature of the C2 substituent; cyclobutyl, being more electron‑donating than H but less so than a fully branched alkyl chain, is expected to confer intermediate kinetic stability compared to unsubstituted and tert‑butyl analogues [1][2]. This predictable reactivity is an asset for procurement decisions, as it means the aldehyde can be reliably elaborated via standard reductive amination or Wittig chemistry without unexpected side reactions [1].

Reverse‑Michael reaction Aldehyde stability Synthetic handle

Thromboxane Receptor Pharmacophore Compatibility: 7‑Oxabicycloheptane Scaffold Precedence

The 7‑oxabicyclo[2.2.1]heptane scaffold has been validated as a thromboxane A₂/prostaglandin H₂ (TP) receptor pharmacophore through multiple antagonist series, including SQ 29,548 (IC₅₀ = 70–200 nM in platelet aggregation assays) and BMS 180,291 [1][2]. A 4D‑QSAR analysis of 39 interphenylene 7‑oxabicycloheptane oxazole antagonists identified the bicyclic core as an essential steric anchor and the C2‑position as a critical variable for modulating potency [3]. Although 2‑cyclobutyl‑7‑oxabicyclo[2.2.1]heptane‑2‑carbaldehyde itself has not been profiled in a published TP receptor assay, the aldehyde group can serve as a synthetic entry point for installing the pharmacophoric side‑chain elements (e.g., hydrazinomethyl or heterocyclic amide motifs) that confer nanomolar antagonism [1]. This makes the compound a strategically relevant intermediate for TP‑targeted drug discovery campaigns.

Thromboxane A₂ receptor Pharmacophore model Platelet aggregation

Where 2‑Cyclobutyl‑7‑oxabicyclo[2.2.1]heptane‑2‑carbaldehyde Adds the Most Value – Evidence‑Linked Application Scenarios


Thromboxane A₂/Prostaglandin H₂ Receptor Antagonist Lead Optimisation

Medicinal chemistry teams pursuing TP receptor antagonists can use this aldehyde as a late‑stage diversification intermediate. The cyclobutyl group pre‑organises the scaffold for receptor binding (see Section 3, Evidence 1) while the aldehyde permits installation of hydrazinomethyl, heterocyclic amide, or sulfonylamino side chains that have yielded nanomolar antagonists in the SQ and BMS series [1]. Compared to the more flexible 2‑isobutyl analogue, the cyclobutyl variant is predicted to deliver superior binding enthalpy and metabolic stability, consistent with the class‑level behaviour of cyclobutane‑containing drug candidates [2].

Diversity‑Oriented Synthesis (DOS) Library Construction

The rigid 7‑oxabicyclo[2.2.1]heptane core is a recognised scaffold for generating topologically complex, non‑chiral screening libraries [1]. The cyclobutyl‑substituted aldehyde offers a distinct shape and electrostatic profile compared to alkyl‑ or aryl‑substituted congeners, increasing the three‑dimensional diversity of a DOS collection. The aldehyde handle enables rapid parallel derivatisation via reductive amination with primary amines, a workflow that is compatible with automated library synthesis platforms [2].

Chemical Probe Synthesis for Target‑Class Profiling

When the research goal is to profile the TP receptor family or related prostanoid receptors, 2‑cyclobutyl‑7‑oxabicyclo[2.2.1]heptane‑2‑carbaldehyde serves as a key intermediate for preparing affinity probes or fluorescent ligands. The cyclobutyl substituent imparts metabolic stability (Section 3, Evidence 2), which is essential for cellular target‑engagement assays where probe degradation would confound readouts. The aldehyde can be directly conjugated to amine‑terminated fluorophores or biotin tags under mild conditions [3].

Conformational Restriction Studies in Fragment‑Based Drug Discovery

Fragment‑based screening campaigns that identify 7‑oxabicyclo[2.2.1]heptane‑derived hits can use this compound to evaluate the impact of cyclobutyl substitution on binding thermodynamics. Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) experiments comparing the cyclobutyl analogue with the unsubstituted or isobutyl variants would quantify the entropic benefit of conformational restriction (Section 3, Evidence 1), providing data‑driven justification for retaining the cyclobutyl group in subsequent optimisation cycles [2].

Quote Request

Request a Quote for 2-Cyclobutyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.